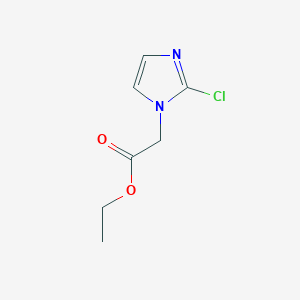![molecular formula C17H13F3N4S3 B2939480 2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478048-43-0](/img/structure/B2939480.png)
2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a compound of significant interest in the fields of medicinal and pharmaceutical chemistry
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
Formation of the thieno[3,2-b]pyridine core: : This can be achieved via the cyclization of appropriate precursors under suitable conditions.
Introduction of the trifluoromethyl group: : The trifluoromethylation is usually carried out using reagents such as trifluoromethyl iodide (CF3I) under strong bases.
Thienyl and triazole moieties incorporation: : These steps often involve cross-coupling reactions utilizing palladium or copper catalysts.
Final attachment of the ethylsulfanyl group: : The ethylsulfanyl group is introduced through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization for scalability, safety, and cost-efficiency. Techniques like continuous flow synthesis, use of robust and reusable catalysts, and in-line purification methods are typically employed.
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: : Possible at the sulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: : Halogenation or nitration can introduce new functional groups, altering its reactivity.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: : Various halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like concentrated nitric acid (HNO3).
Major Products Formed
The major products depend on the specific reactions, such as sulfoxides or sulfones from oxidation and amines from reduction.
Scientific Research Applications
2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine finds applications across various domains:
Chemistry: : As a building block in organic synthesis for generating more complex structures.
Biology: : Used in studies to explore its interaction with biological macromolecules.
Medicine: : Potential therapeutic applications due to its pharmacologically active functional groups.
Industry: : As a precursor or intermediate in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific molecular targets, primarily enzymes or receptors:
Molecular Targets: : Enzymes like cytochrome P450, various kinases, or G-protein coupled receptors.
Pathways Involved: : Modulation of enzymatic activity or interference with signal transduction pathways can lead to its biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine stands out due to its unique structural elements:
Trifluoromethyl Group: : Enhances lipophilicity and metabolic stability.
Thieno[3,2-b]pyridine Core: : Provides a rigid framework and contributes to its biological activity.
Similar Compounds
2-[5-(methylthio)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine.
2-[5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine.
These compounds share some structural similarities but differ in their functional groups or substituents, contributing to distinct chemical and biological properties.
There you have it: a look at a fascinating compound and all its quirks! Feel free to dive into more specifics, or we can shift gears and explore something else entirely. Your move!
Properties
IUPAC Name |
2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4S3/c1-3-25-16-23-22-15(24(16)2)14-12(10-5-4-6-26-10)13-11(27-14)7-9(8-21-13)17(18,19)20/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYICSOYKKQCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B2939399.png)
![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)

![(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2939407.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)







![4-(benzenesulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2939420.png)
